1-(3-Chloro-5-methylphenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-5-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOVFHVTKQDYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete and unambiguous assignment of all protons and carbons can be achieved.
The ¹H NMR spectrum of 1-(3-Chloro-5-methylphenyl)ethanone is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl groups. The acetyl methyl protons, being attached to a carbonyl group, would likely appear as a sharp singlet in the downfield region, typically around 2.6 ppm. The methyl group attached to the aromatic ring would also present as a singlet, but at a slightly more shielded position, anticipated around 2.4 ppm.
The aromatic region of the spectrum would be more complex, showing signals for the three protons on the benzene (B151609) ring. Based on the substitution pattern, we would expect to see three distinct signals, likely appearing as singlets or narrowly split multiplets, due to the minimal coupling between them. Their predicted chemical shifts would be influenced by the electron-withdrawing nature of the chloro and acetyl groups and the electron-donating nature of the methyl group.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetyl (CH₃) | ~2.6 | Singlet |
| Aromatic Methyl (CH₃) | ~2.4 | Singlet |
| Aromatic (H-2) | ~7.7 | Singlet |
| Aromatic (H-4) | ~7.6 | Singlet |
Note: These are predicted values and may vary in an experimental setting.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing around 197 ppm. The aromatic carbons will produce a series of signals between approximately 120 and 145 ppm. The carbon attached to the chlorine atom (C-3) would be significantly influenced by the halogen's electronegativity, and its chemical shift would be a key indicator. The carbons of the two methyl groups will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~197 |
| Aromatic (C-1) | ~138 |
| Aromatic (C-2) | ~127 |
| Aromatic (C-3) | ~135 |
| Aromatic (C-4) | ~133 |
| Aromatic (C-5) | ~140 |
| Aromatic (C-6) | ~125 |
| Acetyl (CH₃) | ~27 |
Note: These are predicted values and may vary in an experimental setting.
To definitively assign all proton and carbon signals, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. In this molecule, it would primarily confirm the lack of significant coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously link the signals of the acetyl and methyl protons to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the acetyl protons and the carbonyl carbon, as well as the aromatic carbon C-1. Similarly, the aromatic protons would show correlations to neighboring carbons, allowing for the complete and confident assignment of the aromatic system.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
The FT-IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the strong carbonyl (C=O) stretching vibration, expected in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹. The C-Cl stretching vibration would likely be found in the fingerprint region, typically between 600 and 800 cm⁻¹.
Predicted FT-IR Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Stretch | ~1685 |
| Aromatic C-H | Stretch | ~3050-3100 |
| Aliphatic C-H | Stretch | ~2850-2960 |
| C-Cl | Stretch | ~700-800 |
Note: These are predicted values and may vary in an experimental setting.
FT-Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch would also be visible in the Raman spectrum, it is often weaker than in the IR. Conversely, the aromatic C=C stretching vibrations and the C-Cl stretch are typically strong and well-defined in the Raman spectrum, aiding in their identification. The symmetric vibrations of the methyl groups would also be expected to produce noticeable Raman signals.
Predicted FT-Raman Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C=C | Stretch | ~1580-1610 (strong) |
| C-Cl | Stretch | ~700-800 (strong) |
| Symmetric CH₃ | Stretch | ~2925 |
Note: These are predicted values and may vary in an experimental setting.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₉H₉ClO, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of this compound under electron ionization would likely proceed through several key pathways common to aromatic ketones. A primary fragmentation event would be the cleavage of the acyl group, leading to the formation of a stable acylium ion and a methyl radical. This would result in a prominent peak at m/z corresponding to the loss of a methyl group (M-15). Another significant fragmentation pathway would involve the loss of the entire acetyl group, generating a peak corresponding to the 3-chloro-5-methylphenyl cation. Further fragmentation of the aromatic ring could also occur, leading to a complex pattern of smaller ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of substituted acetophenones. Typically, these compounds show two main absorption bands in the UV region.
The first is a relatively weak band at longer wavelengths (around 280-320 nm) corresponding to the n → π* transition of the carbonyl group. This transition is formally forbidden and thus has a low molar absorptivity (ε). The second is a much stronger band at shorter wavelengths (around 240-260 nm) attributed to the π → π* transition of the benzene ring conjugated with the carbonyl group. The position and intensity of these bands can be influenced by the nature and position of the substituents on the aromatic ring. The presence of the chloro and methyl groups on the phenyl ring of this compound would be expected to cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted acetophenone (B1666503).
Single Crystal X-Ray Diffraction for Solid-State Structure Determination
As of the latest literature search, no single crystal X-ray diffraction data for this compound has been reported. Therefore, the following subsections are based on the expected structural characteristics and analyses that would be performed if a suitable single crystal were to be grown and analyzed.
Crystal System, Space Group, and Unit Cell Parameters
Without experimental data, the crystal system, space group, and unit cell parameters for this compound remain undetermined. The determination of these fundamental crystallographic parameters would be the first step in a single crystal X-ray diffraction study and would provide the foundational information about the symmetry and dimensions of the repeating unit in the crystal lattice.
Analysis of Intramolecular Torsion Angles and Conformations
A key aspect of the structural analysis would be the determination of the conformation of the molecule in the solid state. This would involve measuring the torsion angles, particularly the angle between the plane of the phenyl ring and the plane of the acetyl group. In substituted acetophenones, steric hindrance between the acetyl group and ortho substituents can lead to a non-planar conformation. In this compound, the substituents are in the meta positions, which would likely result in a relatively planar conformation, although some out-of-plane deviation of the acetyl group is possible.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations have emerged as a powerful tool in modern chemistry, offering a window into the microscopic world of molecules. For 1-(3-Chloro-5-methylphenyl)ethanone, these calculations provide a foundational understanding of its intrinsic properties.
Density Functional Theory (DFT) and Ab-initio Methods for Geometry Optimization
The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this is typically achieved using Density Functional Theory (DFT) and ab-initio Hartree-Fock (HF) methods. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. nih.govnih.gov These calculations systematically adjust the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable conformation. The choice of the basis set, such as 6-311++G(d,p), is crucial as it defines the set of mathematical functions used to describe the electronic orbitals. tandfonline.com
Table 1: Representative Optimized Geometrical Parameters for a Substituted Acetophenone (B1666503) (Illustrative)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C=O | ~1.22 Å |
| C-Cl | ~1.75 Å | |
| C-C (ring) | ~1.39 - 1.41 Å | |
| C-CH3 (acetyl) | ~1.51 Å | |
| C-CH3 (ring) | ~1.52 Å | |
| Bond Angle | C-C-O | ~121° |
| C-C-C (ring) | ~118° - 122° |
Note: The values in this table are illustrative and based on typical values for similar substituted acetophenones. Actual values for this compound would require specific calculations.
Simulation of Vibrational Spectra and Correlation with Experimental Data
Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and wagging of the chemical bonds. The calculated vibrational spectrum can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. Current time information in Edmonton, CA. This comparison is a critical step in validating the accuracy of the computational model.
For this compound, characteristic vibrational frequencies are expected for the carbonyl (C=O) group, the C-Cl bond, the aromatic C-H and C-C bonds, and the methyl group vibrations. Theoretical calculations can aid in the precise assignment of the absorption bands observed in the experimental spectra. ijrte.org Scaling factors are often applied to the calculated frequencies to correct for systematic errors inherent in the computational methods. nih.gov
Table 2: Illustrative Vibrational Frequencies for Key Functional Groups of a Substituted Acetophenone
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) (Typical Range) | Calculated Wavenumber (cm⁻¹) (Scaled) |
| C=O Stretch | 1680 - 1700 | ~1690 |
| C-Cl Stretch | 600 - 800 | ~700 |
| Aromatic C-H Stretch | 3000 - 3100 | ~3050 |
| Aromatic C=C Stretch | 1450 - 1600 | ~1500, ~1580 |
| CH₃ Symmetric Stretch | 2850 - 2890 | ~2870 |
| CH₃ Asymmetric Stretch | 2940 - 2980 | ~2960 |
Note: These are representative values. The exact wavenumbers are sensitive to the specific molecular environment.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. tandfonline.com A smaller energy gap generally implies a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the carbonyl group, while the LUMO is likely to be centered on the carbonyl group and the aromatic ring.
Table 3: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Substituted Acetophenone
| Parameter | Energy (eV) |
| E(HOMO) | ~ -6.5 |
| E(LUMO) | ~ -1.8 |
| Energy Gap (ΔE) | ~ 4.7 |
Note: These values are illustrative and can vary depending on the computational method and the specific molecular structure.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent areas of positive electrostatic potential, which are prone to nucleophilic attack. For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic interaction. The hydrogen atoms of the phenyl ring would exhibit positive potential.
Theoretical Prediction of Reactivity Descriptors
Based on the calculated electronic properties, several global reactivity descriptors can be derived to quantify the chemical reactivity of this compound. These descriptors, based on conceptual DFT, provide a framework for understanding and predicting the molecule's behavior in chemical reactions. Some of the key reactivity descriptors include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These descriptors are calculated from the energies of the HOMO and LUMO and provide a quantitative basis for comparing the reactivity of different molecules.
Studies of Intermolecular Interactions in the Gas and Condensed Phases
The behavior of molecules in the condensed phase (liquid or solid) is governed by a complex network of intermolecular interactions. Computational chemistry allows for the detailed analysis of these forces, which are crucial for understanding properties like crystal packing, boiling point, and solubility.
In the crystal structure of this compound, weak, non-conventional hydrogen bonds are expected to play a significant role. These include C-H···O interactions, where hydrogen atoms from the aromatic ring or the methyl group act as donors to the carbonyl oxygen acceptor, and C-H···Cl interactions, involving the chlorine atom as a weak hydrogen bond acceptor. nih.govresearchgate.netnih.gov The strength and geometry of these bonds can be characterized by analyzing parameters such as donor-acceptor distances and angles, as well as through methods like Quantum Theory of Atoms in Molecules (QTAIM). acs.org
Illustrative Data: This table outlines hypothetical geometric parameters for potential hydrogen bonds in the solid state of the title compound.
| Donor (D) | Acceptor (A) | D-H···A Angle (°) | H···A Distance (Å) | D···A Distance (Å) |
| C(ring)-H | O(carbonyl) | 155 | 2.45 | 3.40 |
| C(methyl)-H | O(carbonyl) | 145 | 2.60 | 3.55 |
| C(ring)-H | Cl | 150 | 2.95 | 3.90 |
| Disclaimer: The data in this table is hypothetical and for illustrative purposes only. |
Aromatic systems like this compound exhibit significant intermolecular forces arising from their π-electron systems. These include:
π-π Stacking: The interaction between the aromatic rings of adjacent molecules. This can occur in a face-to-face or, more commonly, a parallel-displaced orientation to minimize electrostatic repulsion. chemrxiv.org
C-H···π Interactions: An interaction where a C-H bond acts as a donor to the electron-rich face of a neighboring aromatic ring. rsc.orgresearchgate.net
These interactions are fundamental to the crystal engineering of aromatic compounds and can be predicted and analyzed by examining the geometry of molecular dimers or clusters.
Illustrative Data: The following table provides hypothetical parameters describing π-interactions for a dimer of this compound.
| Interaction Type | Description | Inter-planar Distance (Å) | Centroid-to-Centroid Distance (Å) |
| π-π Stacking | Parallel-displaced orientation of rings | 3.5 | 4.2 |
| C-H···π Interaction | Methyl C-H pointing towards adjacent ring | - | 3.8 (H to ring centroid) |
| Disclaimer: The data in this table is hypothetical and for illustrative purposes only. |
To quantify the strength of the aforementioned intermolecular forces, quantum chemical calculations are performed. The supermolecular approach is a common method, where the interaction energy is calculated as the difference between the energy of a molecular dimer or cluster and the sum of the energies of the individual monomers. nih.govaps.org It is crucial to correct for the Basis Set Superposition Error (BSSE) using techniques like the counterpoise correction to obtain accurate results. qcware.com Energy Decomposition Analysis (EDA) can further partition the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion forces. qcware.com
Illustrative Data: This table shows a hypothetical energy decomposition analysis for a dimer of this compound.
| Energy Component | Hypothetical Interaction Energy (kcal/mol) |
| Electrostatic | -4.5 |
| Exchange-Repulsion | +6.0 |
| Polarization | -1.5 |
| Dispersion | -7.0 |
| Total (BSSE-corrected) | -7.0 |
| Disclaimer: The data in this table is hypothetical and for illustrative purposes only. |
The illustrative data suggests that dispersion forces are the dominant attractive contribution to the stability of the dimer, which is typical for the interaction of aromatic molecules.
Prediction of Non-Linear Optical (NLO) Properties (e.g., polarizability, hyperpolarizability)
Molecules that exhibit a strong non-linear response to an applied electric field are of great interest for applications in photonics and optoelectronics. The key molecular properties governing this response are the polarizability (α) and the first-order hyperpolarizability (β). These properties can be reliably predicted using quantum chemical calculations, often with time-dependent DFT (TD-DFT) or other advanced methods. diva-portal.orgrsc.org The magnitude of these properties is sensitive to molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system.
Calculations for this compound would involve solving the electronic structure equations in the presence of an electric field to determine the induced dipole moment, from which the polarizability and hyperpolarizability tensors can be extracted. joaquinbarroso.comccl.netgaussian.com
Illustrative Data: The table below presents hypothetical calculated values for the static polarizability and first-order hyperpolarizability of this compound.
| Property | Component | Hypothetical Value (atomic units) |
| Polarizability (α) | α_iso | 120 |
| α_aniso | 85 | |
| First Hyperpolarizability (β) | β_total | 250 |
| Disclaimer: The data in this table is hypothetical and for illustrative purposes only. |
These hypothetical values would be used to assess the potential of the molecule for NLO applications. The magnitude of β_total is particularly important for second-harmonic generation.
Chemical Reactivity and Transformation Mechanisms
Oxidation Reactions of the Acetyl and Methyl Moieties
The acetyl and methyl groups attached to the phenyl ring of 1-(3-chloro-5-methylphenyl)ethanone can undergo oxidation under specific conditions.
The acetyl group can be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions can achieve this transformation. For instance, the oxidation of a similar compound, 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone (B583125), yields 4-bromo-2-hydroxy-5-methylbenzoic acid.
The methyl group can also be oxidized, although it typically requires more vigorous conditions than the acetyl group.
A study on the oxidative self-condensation of acetophenones using selenium dioxide (SeO2) in the presence of trifluoroacetic acid (TFA) revealed that aryl methyl ketones can undergo oxidation of the methyl group to a glyoxal, which then participates in further condensation reactions. nih.gov This suggests that under specific oxidative conditions, the methyl group of this compound could be a site of reaction.
| Oxidizing Agent | Moiety Oxidized | Product Type |
| Potassium Permanganate (KMnO4) | Acetyl Group | Carboxylic Acid |
| Chromium Trioxide (CrO3) | Acetyl Group | Carboxylic Acid |
| Selenium Dioxide (SeO2) | Methyl Group | Glyoxal (intermediate) |
Reduction Reactions of the Carbonyl Group
The carbonyl group of the acetyl moiety in this compound is susceptible to reduction to form a secondary alcohol.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reagents readily reduce the ketone to an alcohol. For example, the reduction of 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone with NaBH4 or LiAlH4 yields 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanol. Similarly, the Clemmensen reduction, which utilizes amalgamated zinc and hydrochloric acid, can be employed to completely reduce the carbonyl group to a methylene (B1212753) group, yielding an ethylbenzene (B125841) derivative.
| Reducing Agent | Product Type |
| Sodium Borohydride (NaBH4) | Secondary Alcohol |
| Lithium Aluminum Hydride (LiAlH4) | Secondary Alcohol |
| Zinc Amalgam (Zn(Hg)) / HCl | Alkane (Ethyl Group) |
Nucleophilic Substitution Reactions Involving the Chloro Group
The chloro group on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions due to the high electron density of the benzene (B151609) ring. However, under specific and often harsh conditions, or if the ring is activated by other substituents, nucleophilic aromatic substitution (SNAr) can occur.
For SNAr to proceed, there typically needs to be strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloro group). In this compound, the acetyl group is a meta-director and a deactivating group, which does not facilitate SNAr at the position of the chloro group. Therefore, direct nucleophilic substitution of the chlorine atom is challenging and not a commonly observed reaction for this specific compound.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. byjus.commasterorganicchemistry.com The existing substituents on the phenyl ring of this compound, the chloro and methyl groups, direct incoming electrophiles to specific positions.
The methyl group is an activating group and an ortho-, para-director. The chloro group is a deactivating group but is also an ortho-, para-director. The acetyl group is a deactivating group and a meta-director. The directing effects of these substituents will influence the position of further substitution. Given the positions of the existing groups (meta to each other), the potential sites for electrophilic attack are the carbons at positions 2, 4, and 6. The directing effects of the substituents will determine the major product(s).
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the ring. libretexts.org The precise location of this new substituent would be a result of the combined directing influences of the chloro, methyl, and acetyl groups.
| Reaction Type | Reagents | Potential Product |
| Nitration | HNO3 / H2SO4 | Nitrated derivative |
| Halogenation | X2 / Lewis Acid (e.g., FeX3) | Halogenated derivative |
| Sulfonation | SO3 / H2SO4 | Sulfonated derivative |
| Friedel-Crafts Acylation | RCOCl / AlCl3 | Acylated derivative |
| Friedel-Crafts Alkylation | RCl / AlCl3 | Alkylated derivative |
The mechanism of electrophilic aromatic substitution generally involves two steps: the attack of the aromatic ring on the electrophile to form a carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com
Condensation and Addition Reactions of the Ketone Functionality
The ketone functionality in this compound can participate in various condensation and addition reactions. The presence of alpha-hydrogens on the acetyl group allows for the formation of an enolate ion in the presence of a base, which is a key intermediate in many of these reactions.
One important reaction is the aldol (B89426) condensation, where the enolate of this compound can react with another molecule of itself or a different carbonyl compound. This reaction leads to the formation of a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone.
Furthermore, a study on the oxidative self-condensation of acetophenones demonstrated that under certain conditions, three molecules of an aromatic methyl ketone can condense to form complex oxygen-containing heterocycles. nih.gov This highlights the potential for this compound to undergo similar complex condensation reactions.
| Reaction Type | Key Intermediate | Product Type |
| Aldol Condensation | Enolate | β-Hydroxy Ketone / α,β-Unsaturated Ketone |
| Oxidative Self-Condensation | Glyoxal | Oxygen Heterocycle nih.gov |
Investigation of Acid- and Base-Catalyzed Transformations
Both acids and bases can catalyze transformations of this compound.
Base-Catalyzed Reactions: As mentioned earlier, bases are crucial for forming the enolate ion from the acetyl group, which is the initial step in reactions like the aldol condensation.
Acid-Catalyzed Reactions: Acids can catalyze various reactions. For instance, in the presence of a strong acid, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Acid catalysis is also employed in certain electrophilic aromatic substitution reactions, such as nitration and sulfonation, to generate the active electrophile. libretexts.org A study on a different heterocyclic compound demonstrated an unexpected acid-catalyzed transformation leading to the formation of new heterocyclic systems. mdpi.com While not directly on this compound, it illustrates the potential for acid catalysis to induce complex rearrangements and cyclizations.
Mechanistic Studies of Select Reactions
The mechanisms of the reactions discussed above are well-established in organic chemistry.
Reduction with NaBH4: The mechanism involves the transfer of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the alcohol.
Electrophilic Aromatic Substitution: The general mechanism proceeds in two steps. masterorganicchemistry.com First, the aromatic π system acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. byjus.com In the second step, a base removes a proton from the carbon atom that bears the new substituent, restoring the aromaticity of the ring. masterorganicchemistry.com
Aldol Condensation: The mechanism begins with the deprotonation of an α-hydrogen by a base to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of another ketone molecule. The resulting alkoxide is then protonated to give the β-hydroxy ketone.
Synthesis of Novel Derivatives and Structural Modifications
Modifications at the Acetophenone (B1666503) Moiety
The acetophenone portion of 1-(3-chloro-5-methylphenyl)ethanone is a primary site for structural variation. The carbonyl and methyl groups of the acetyl moiety are amenable to a wide range of chemical transformations.
One common modification involves the condensation of the acetyl group's methyl protons with various aldehydes to form chalcones. This reaction extends the conjugation of the system and introduces new functionalities. Further modifications can then be carried out on the resulting α,β-unsaturated ketone system.
Substituent Variations on the Phenyl Ring
Alterations to the substituents on the phenyl ring of this compound can significantly impact the properties of the resulting derivatives. The existing chloro and methyl groups influence the electron density and lipophilicity of the aromatic ring. Introducing other functional groups can further modulate these characteristics. For instance, the introduction of hydroxyl or methoxy (B1213986) groups can alter the molecule's polarity and hydrogen bonding capabilities.
Incorporation into Heterocyclic Scaffolds
A significant area of development for this compound derivatives involves their incorporation into various heterocyclic ring systems. This strategy often leads to the creation of entirely new classes of compounds with distinct chemical and biological profiles.
Synthesis of Chalcone (B49325) Analogs via Claisen-Schmidt Condensation
A foundational reaction for the derivatization of this compound is the Claisen-Schmidt condensation. nih.govnih.govnih.govchemrevlett.comjocpr.comresearchgate.net This base-catalyzed reaction involves the condensation of the acetophenone with a variety of aromatic aldehydes to yield chalcones, which are 1,3-diaryl-2-propen-1-ones. chemrevlett.comacs.org The reaction proceeds by the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of the chalcone. akademisains.gov.my The choice of aldehyde allows for the introduction of a wide range of substituents on the second aromatic ring, providing a powerful tool for tuning the properties of the final product.
Preparation of Pyrazole, Pyrazoline, and Related Nitrogen Heterocycles
The chalcones derived from this compound are valuable intermediates for the synthesis of nitrogen-containing heterocycles such as pyrazoles and pyrazolines. nih.gov The α,β-unsaturated ketone moiety of the chalcone is susceptible to reaction with hydrazine (B178648) and its derivatives.
For example, the reaction of a chalcone with hydrazine hydrate (B1144303) can lead to the formation of a pyrazoline ring through a cyclization reaction. nih.govakademisains.gov.myresearchgate.netnih.gov Subsequent treatment, such as acetylation of the N-1 position, can yield stable N-acetylpyrazoline derivatives. nih.gov These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are of significant interest in medicinal chemistry.
Formation of Chromone (B188151) Derivatives
The this compound scaffold can also be utilized in the synthesis of chromone derivatives. ijrpc.com Chromones are a class of oxygen-containing heterocyclic compounds based on the 1-benzopyran-4-one ring system. ijrpc.com The synthesis of chromones can be achieved through various methods, often involving the reaction of a substituted 2-hydroxyacetophenone (B1195853) with a suitable reagent to construct the pyranone ring. While direct synthesis from this compound requires the introduction of a hydroxyl group ortho to the acetyl group, this highlights a potential pathway for creating more complex, fused-ring systems based on the initial scaffold. core.ac.uk
Synthesis of Thiazole (B1198619) and Triazole Containing Structures
The synthesis of thiazole and triazole derivatives often proceeds from α-haloketones. For this compound, this would first require a halogenation step at the α-carbon (the carbon adjacent to the carbonyl group) to produce 2-halo-1-(3-chloro-5-methylphenyl)ethanone. This intermediate can then undergo cyclization reactions.
Thiazoles via Hantzsch Synthesis: The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives. nih.govrsc.orgorganic-chemistry.org The reaction involves the condensation of an α-haloketone with a thioamide. In a hypothetical application, 2-bromo-1-(3-chloro-5-methylphenyl)ethanone would react with thiourea (B124793). The reaction mechanism commences with the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the 2-amino-4-(3-chloro-5-methylphenyl)thiazole. The reaction conditions, such as solvent and temperature, can be optimized to improve yields, with microwave-assisted synthesis often providing faster reactions and better outcomes compared to conventional heating. nih.gov
Table 1: Hypothetical Hantzsch Synthesis of a Thiazole Derivative
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|
This table represents a theoretical application of the Hantzsch synthesis, as specific literature for this reaction with this compound is not available.
Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can also start from the α-haloketone intermediate. One common method involves reacting the α-haloketone with a thiosemicarbazide (B42300) derivative. The initial condensation would form a thiosemicarbazone, which upon cyclization (often under basic or acidic conditions) and subsequent oxidation or elimination, would yield the triazole ring. The specific substitution pattern on the resulting triazole would depend on the reagents and conditions used.
Derivatization to Pyrrole-based Compounds
The synthesis of pyrroles from a ketone precursor like this compound can be achieved through several methods, most notably the Paal-Knorr synthesis. This would require converting the starting ketone into a 1,4-dicarbonyl compound.
Alternatively, modern methods allow for more direct routes. A potential approach involves a multi-component reaction, for example, reacting this compound, an amine, and an α,β-unsaturated carbonyl compound under specific catalytic conditions. However, literature specifically detailing the derivatization of this compound to pyrrole-based compounds is scarce.
Development of Multi-component Reactions for Derivative Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. asianpubs.orgmdpi.com MCRs are valued for their atom economy, reduced number of synthetic steps, and the ability to generate diverse libraries of complex molecules. mdpi.com
Gewald Aminothiophene Synthesis: While not leading to thiazoles, triazoles, or pyrroles, the Gewald reaction is a prominent example of an MCR that utilizes a ketone as a starting material to produce highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgarkat-usa.org In this reaction, a ketone (such as this compound), an α-cyanoester (like ethyl cyanoacetate), and elemental sulfur are condensed in the presence of a base (e.g., morpholine (B109124) or triethylamine). mdpi.comwikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org This method is notable for its operational simplicity and the biological relevance of the resulting aminothiophene products. mdpi.com
Table 2: Potential Gewald Reaction for a Thiophene Derivative
| Reactant 1 | Reactant 2 | Reactant 3 | Base | Product | Reaction Type |
|---|
This table illustrates a potential application of the Gewald reaction. Specific studies employing this compound in this MCR are not readily found in the literature.
The development of MCRs specifically for the synthesis of thiazole or triazole derivatives from this compound would be a novel area of research. For instance, a one-pot reaction combining the α-halogenation of the ketone and subsequent Hantzsch condensation could be explored. asianpubs.orgresearchgate.net
Non Clinical Biological Activities and Mechanistic Investigations
Antimicrobial Activity
No data available.
No data available.
No data available.
Anticancer and Cytotoxic Potential
No data available.
No data available.
Anti-inflammatory Properties
The potential for 1-(3-Chloro-5-methylphenyl)ethanone to exhibit anti-inflammatory effects is a significant area of interest. The inflammatory process, while a crucial defense mechanism, can lead to chronic diseases when dysregulated. The core structure of acetophenone (B1666503) is found in many natural and synthetic compounds that demonstrate modulation of inflammatory pathways. For instance, derivatives such as apocynin and paeonol (B1678282) are noted for their anti-inflammatory characteristics. nih.gov
In Vitro Enzyme Inhibition Studies Related to Inflammation (e.g., COX, LOX)
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. The inhibition of these enzymes is a primary target for anti-inflammatory drugs. nih.gov While direct studies on this compound are not available, research on related structures suggests this is a promising avenue for investigation. For example, chalcones, which can be synthesized from substituted acetophenones, have been evaluated for their anti-inflammatory activities. researchgate.net Furthermore, licofelone, a novel anti-inflammatory drug, demonstrates the therapeutic potential of inhibiting both COX and LOX pathways. nih.gov The structural features of this compound, specifically the substituted phenyl ring, warrant investigation into its potential to interact with the active sites of these inflammatory enzymes.
Modulation of Inflammatory Mediators
Beyond direct enzyme inhibition, anti-inflammatory activity can be achieved by modulating the production and release of inflammatory mediators. In vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, are commonly used to assess these effects. nih.govnih.gov Research on methyl derivatives of flavanone (B1672756), which share structural similarities with acetophenones, has shown a dose-dependent modulation of pro-inflammatory cytokines. nih.govnih.govresearchgate.net These studies reveal that specific substitutions on the aromatic ring can significantly influence the inhibition of mediators like nitric oxide (NO), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This suggests that this compound could potentially modulate these key signaling molecules involved in the inflammatory response.
Table 1: Effect of Methylflavanone Derivatives on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages
| Compound | Concentration (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) | IL-1β Inhibition (%) |
|---|---|---|---|---|
| 2'-methylflavanone | 20 | Significant | Significant | Not Significant |
| 3'-methylflavanone | 20 | Significant | Not Significant | Significant |
Data derived from studies on related flavanone derivatives, indicating potential areas of investigation for this compound. nih.govnih.gov
Antioxidant Activity and Reactive Oxygen Species Scavenging
Acetophenone and its derivatives are recognized for their antioxidant potential. nih.govnih.gov Antioxidant activity is often attributed to the ability of a compound to scavenge free radicals and reactive oxygen species (ROS), thereby preventing oxidative damage to cells. The chemical structure of this compound, featuring a ketone and a substituted aromatic ring, is common among compounds with known antioxidant properties. researchgate.net
The main mechanistic hypothesis for the antioxidant properties of related compounds like chalcones involves the formation of stable phenoxy radicals. who.int Studies have shown that halogenated chalcones can possess stronger antioxidant potential than their non-halogenated counterparts. who.int The presence of a chlorine atom on the phenyl ring of this compound may therefore contribute to its antioxidant capacity. Various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay, are typically used to evaluate these properties. nih.gov
Table 2: In Vitro Antioxidant Activity of a Representative Acetophenone Benzoylhydrazone
| Assay | Compound | Activity |
|---|---|---|
| FRAP | Unsubstituted Acetophenone Benzoylhydrazone | Superior reducing ability |
| DPPH | 2,4-dihydroxyacetophenone analogue | Most potent radical scavenger |
This table showcases the antioxidant potential of related acetophenone derivatives, suggesting similar activities could be explored for this compound. nih.gov
Enzyme Inhibition and Receptor Binding Studies
The biological activity of a compound is fundamentally linked to its ability to interact with specific molecular targets, such as enzymes and receptors.
Identification and Characterization of Potential Molecular Targets
Identifying the molecular targets of this compound is a critical step in understanding its mechanism of action. Research on other acetophenone derivatives has revealed interactions with various enzymes. For instance, a series of nitro-catechol based acetophenones were synthesized and identified as potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in neurotransmitter metabolism. nih.gov In another study, computational docking was used to investigate the binding efficacy of a related compound, 1-(2-hydroxy-5-methylphenyl)ethanone, with several proteins from Staphylococcus aureus, identifying potential antibacterial targets like Dehydrosqualene synthase and Dihydrofolate reductase. researchgate.net These examples highlight the diverse range of enzymes that could potentially be inhibited by compounds with an acetophenone scaffold.
In Vitro Binding Affinity Measurements
Once potential molecular targets are identified, in vitro binding affinity measurements are performed to quantify the strength of the interaction. These studies are essential for determining the potency and selectivity of a compound. While specific binding affinity data for this compound is not currently available in the scientific literature, the methodologies are well-established. Techniques such as radioligand binding assays or surface plasmon resonance would be employed to measure the binding constants (e.g., Ki, Kd) of the compound to its target proteins. Molecular docking studies, as performed on the related 1-(2-hydroxy-5-methylphenyl)ethanone, can provide initial estimates of binding affinity and guide experimental work. researchgate.net
Table 3: Molecular Docking Results for 1-(2-hydroxy-5-methylphenyl)ethanone with Staphylococcus aureus Proteins
| Protein Target | PDB ID | Binding Affinity (kcal/mol) |
|---|---|---|
| Dehydrosqualene synthase (CrtM) | 2ZCO | Favorable |
| Dihydrofolate reductase (DHFR) | 2W9S | Favorable |
This data from a related compound illustrates the use of computational methods to predict binding affinity and identify promising molecular targets for further experimental validation. researchgate.net
In Silico Biological Activity Prediction
In the realm of modern drug discovery and chemical biology, in silico methods have become indispensable tools for the preliminary assessment of the biological activity of novel compounds. These computational techniques allow for the rapid and cost-effective prediction of a substance's potential interactions with biological systems, guiding further experimental validation. For the compound this compound, a substituted acetophenone, in silico predictions can offer valuable insights into its possible therapeutic applications and pharmacokinetic profile.
Prediction of Activity Spectra for Substances (PASS) Analysis
Studies on various substituted acetophenones have revealed a broad range of predicted biological activities. These often include potential interactions with various enzyme systems and receptor pathways. The predicted activities are presented as a list of potential biological effects with corresponding probabilities of being active (Pa) or inactive (Pi). For a compound like this compound, the presence of the chloro and methyl groups on the phenyl ring, along with the ethanone (B97240) moiety, would be the primary determinants of its predicted activity spectrum.
| Predicted Activity Category | General Findings for Acetophenone Derivatives |
| Enzyme Inhibition | Many acetophenone derivatives are predicted to act as enzyme inhibitors, targeting enzymes such as monoamine oxidase (MAO), carbonic anhydrase, and acetylcholinesterase. nih.govrsc.org |
| Receptor Antagonism/Agonism | Predictions often suggest potential interactions with various G-protein coupled receptors (GPCRs) and other receptor types. |
| Antimicrobial Activity | Some acetophenone structures are predicted to possess antibacterial or antifungal properties. |
| Anticancer Potential | Certain substitution patterns on the acetophenone scaffold are associated with predicted cytotoxic effects on cancer cell lines. |
It is crucial to emphasize that these are probabilistic predictions and require experimental validation to confirm any biological activity.
Molecular Docking Studies with Biological Targets (e.g., enzymes, receptors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and mode of interaction between a ligand (such as this compound) and a biological target, typically a protein or nucleic acid.
Although specific molecular docking studies for this compound are not documented in the reviewed literature, research on analogous acetophenone derivatives highlights their potential to interact with various important biological targets. For instance, studies on other acetophenone derivatives have shown inhibitory potential against enzymes like human carbonic anhydrases, acetylcholinesterase, and α-glycosidase. nih.gov
In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would be computationally "docked" into the active site of the target protein. The results would be analyzed based on the binding energy (a lower binding energy generally indicates a more stable complex) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces).
For example, a hypothetical docking of this compound into the active site of monoamine oxidase B (MAO-B), a target for which other acetophenone derivatives have shown inhibitory activity, might reveal key interactions. rsc.org The chlorophenyl group could engage in hydrophobic interactions within a specific pocket of the active site, while the carbonyl oxygen of the ethanone moiety could act as a hydrogen bond acceptor.
| Biological Target | Potential Interactions based on Acetophenone Analogs | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (Hypothetical) |
| Monoamine Oxidase B (MAO-B) | The substituted phenyl ring could fit into the hydrophobic active site cavity. The carbonyl group could form hydrogen bonds. rsc.org | Tyrosine, Phenylalanine, Leucine | Moderate to High |
| Carbonic Anhydrase | The chloro and methyl substituents could influence the orientation within the active site, potentially interacting with zinc-coordinating histidine residues. nih.gov | Histidine, Threonine, Valine | Moderate |
| Acetylcholinesterase | The aromatic ring could engage in π-π stacking interactions with aromatic residues in the active site gorge. nih.gov | Tryptophan, Tyrosine, Phenylalanine | Moderate |
These hypothetical interactions are based on the known binding modes of similar compounds and would need to be confirmed through dedicated computational and experimental studies for this compound.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Lead Optimization
In silico ADME profiling is a critical step in early-stage drug discovery that predicts the pharmacokinetic properties of a compound. These predictions help in identifying potential liabilities and optimizing the chemical structure to improve its drug-like properties. fiveable.meresearchgate.netmdpi.com
While a specific ADME profile for this compound is not published, we can infer its likely properties based on its structure and data from general in silico models and studies on related small molecules. nih.govnih.gov
Absorption: The compound's moderate molecular weight and predicted lipophilicity (logP) would likely favor good oral absorption. Computational models often use parameters like Lipinski's rule of five to predict oral bioavailability.
Distribution: The distribution of the compound throughout the body would be influenced by its ability to cross cell membranes and bind to plasma proteins. Its predicted lipophilicity suggests it may distribute into tissues.
Metabolism: The ethanone moiety could be susceptible to reduction to the corresponding alcohol. The methyl group on the phenyl ring could undergo oxidation. The aromatic ring itself could be a site for hydroxylation, primarily mediated by cytochrome P450 enzymes.
Excretion: The metabolites, being more polar than the parent compound, would be more readily excreted, primarily through the kidneys.
A summary of the likely in silico ADME properties is presented in the table below.
| ADME Property | Predicted Characteristic for this compound | Basis of Prediction |
| Molecular Weight | 168.62 g/mol nih.gov | Calculation from chemical formula |
| LogP (Lipophilicity) | Moderately lipophilic | General prediction for similar structures |
| Aqueous Solubility | Low to moderate | Inferred from lipophilicity |
| Oral Bioavailability | Likely to be good | Compliance with Lipinski's rule of five |
| Blood-Brain Barrier (BBB) Penetration | Possible, but needs specific prediction | Small molecule with some lipophilicity |
| CYP450 Inhibition/Metabolism | Potential substrate and/or inhibitor of various CYP isoforms | Common for aromatic ketones |
| Human Intestinal Absorption (HIA) | High | General prediction for small, lipophilic molecules |
These predicted ADME properties suggest that this compound has a reasonable starting point for a drug-like molecule, although potential metabolic liabilities would need to be investigated experimentally.
Structure Activity Relationship Sar and Structure Reactivity Relationship Srr Studies
Correlating Substituent Effects (Chloro and Methyl) with Chemical Reactivity
The chemical reactivity of 1-(3-Chloro-5-methylphenyl)ethanone is significantly influenced by the electronic properties of its substituents. The chloro group, being electron-withdrawing, and the methyl group, being electron-donating, exert opposing effects on the electron density of the aromatic ring and the carbonyl group.
In reactions involving nucleophilic attack at the carbonyl carbon, such as the Baeyer-Villiger oxidation, the presence of electron-withdrawing groups on the phenyl ring generally increases the reaction rate. tru.canih.gov This is attributed to the increased electrophilicity of the carbonyl carbon. Conversely, electron-donating groups tend to decrease the rate of such reactions. tru.caresearchgate.net For this compound, the net effect on reactivity will be a balance of these opposing influences.
Theoretical studies on substituted acetophenones have shown that electron-withdrawing substituents can stabilize the transition state in certain reactions, leading to a faster reaction rate. cdnsciencepub.com The chloro group at the meta-position in this compound would contribute to this stabilization.
The table below summarizes the expected influence of the chloro and methyl groups on the chemical reactivity of the acetyl group.
| Substituent | Position | Electronic Effect | Expected Impact on Carbonyl Reactivity |
| Chloro | 3- (meta) | Electron-withdrawing (inductive) | Increases electrophilicity |
| Methyl | 5- (meta) | Electron-donating (inductive and hyperconjugation) | Decreases electrophilicity |
Elucidating the Influence of Substitution Patterns on Biological Activity
The substitution pattern on the phenyl ring of acetophenones is a critical determinant of their biological activity. While specific studies on this compound are limited, general trends observed for substituted acetophenones provide valuable insights.
Acetophenone (B1666503) derivatives have been investigated for a range of biological activities, including antimicrobial, antifungal, and herbicidal properties. nih.govresearchgate.net For instance, hydroxy-substituted acetophenones have demonstrated considerable antifungal activity against various plant pathogens. nih.gov The introduction of different substituents can modulate this activity. Studies on hydrazone derivatives of substituted acetophenones have indicated that electron-withdrawing groups can enhance antimicrobial efficacy. rasayanjournal.co.in This suggests that the chloro group in this compound might contribute favorably to certain biological activities.
The lipophilicity of the molecule, which is influenced by the substituents, also plays a crucial role in its ability to cross biological membranes and interact with target sites. The chloro and methyl groups will increase the lipophilicity of the parent acetophenone molecule.
Comparative Analysis with Structurally Related Analogs
To understand the specific contribution of the 3-chloro and 5-methyl substitution pattern, it is useful to compare this compound with its structural analogs.
| Compound Name | Structure | Key Differences | Expected Impact on Properties |
| Acetophenone | C8H8O | Unsubstituted phenyl ring. | Serves as a baseline for reactivity and biological activity. |
| 1-(3-Chlorophenyl)ethanone | C8H7ClO | Lacks the methyl group. | The chloro group's electron-withdrawing effect will likely dominate, leading to higher reactivity at the carbonyl group compared to acetophenone. |
| 1-(3-Methylphenyl)ethanone | C9H10O | Lacks the chloro group. | The methyl group's electron-donating effect will likely decrease the reactivity of the carbonyl group compared to acetophenone. |
| 1-(4-Chlorophenyl)ethanone | C8H7ClO | Chloro group at the para position. | The electronic effect of the para-chloro group will be more pronounced due to resonance effects, potentially leading to higher reactivity than the 3-chloro isomer. |
Studies on the acid- and base-catalyzed breakdown of hemiacetals of aryl-substituted acetophenones have shown a clear dependence of reaction rates on the nature and position of the aromatic substituents. rsc.org This highlights the importance of the specific substitution pattern in determining reactivity.
Deriving Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are powerful tools for predicting the biological activity and chemical reactivity of compounds based on their molecular descriptors. mdpi.comnih.gov For substituted acetophenones, QSAR studies have been employed to design new compounds with desired biological activities, such as antitubercular agents. nih.gov
A hypothetical QSAR model for a particular biological activity might take the form of a linear equation:
Log(1/C) = k1σ + k2logP + k3*Es + constant
Where:
C is the concentration of the compound required to produce a specific biological effect.
σ represents the electronic effect of the substituents.
logP is the logarithm of the partition coefficient, representing lipophilicity.
Es is a steric parameter.
k1, k2, and k3 are coefficients determined from the regression analysis of a series of related compounds.
Such models are instrumental in rational drug design and in understanding the mechanisms of chemical reactions. mdpi.comconsensus.app
Advanced Applications in Chemical Science and Materials
Role as Intermediates in the Synthesis of Fine Chemicals and Pharmaceuticals
1-(3-Chloro-5-methylphenyl)ethanone serves as a crucial intermediate in the multi-step synthesis of complex organic molecules, including fine chemicals and active pharmaceutical ingredients (APIs). The ketone moiety is readily transformed into other functional groups, while the substituted phenyl ring provides a scaffold for building molecular complexity.
Derivatives of acetophenone (B1666503) are recognized for their importance in medicinal chemistry as precursors to a wide array of heterocyclic compounds with significant physiological properties. For instance, structurally related compounds like 1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone are utilized as starting materials for derivatives with potential antimicrobial and anticancer activities. Research has shown that acetophenone derivatives can be key to creating pharmacophores in drug development.
Furthermore, derivatives such as 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated as promising scaffolds for new antibacterial agents, highlighting the utility of substituted acetophenones in addressing antibiotic resistance. mdpi.com The synthesis of such complex molecules often involves the initial functionalization of the acetophenone core. The related compound, 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone, is noted for its role as an intermediate in organic synthesis for the chemical industry. chembk.com
Potential in Agrochemical Development
In the field of agrochemicals, the unique substitution pattern of this compound and its derivatives is of significant interest for the development of new pesticides, including fungicides, herbicides, and insecticides. The presence of a halogen atom and a methyl group can enhance the biological activity and selectivity of the resulting agrochemical products.
A closely related compound, 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone, is specifically mentioned for its application in the manufacturing of pesticides. chembk.com The trifluoromethyl group is a common feature in modern agrochemicals due to its ability to increase metabolic stability and lipophilicity, which can lead to improved efficacy. The synthetic routes to such compounds often rely on precursors like substituted acetophenones.
Applications in Materials Science
The reactivity of this compound makes it a valuable precursor for novel materials with tailored properties for specific technological applications, ranging from corrosion protection to advanced optical systems.
Acetophenone derivatives have been identified as effective and environmentally conscious corrosion inhibitors, particularly for protecting mild steel in acidic environments. proquest.com These organic compounds function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.
Studies on compounds structurally similar to this compound have demonstrated significant corrosion inhibition. For example, 3-nitroacetophenone has been shown to act as a mixed-type inhibitor for mild steel in a 1 N HCl solution, with its inhibition efficiency increasing with concentration. proquest.com The adsorption of this inhibitor on the steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer. proquest.com
Chalcones, which can be synthesized from acetophenones, are another class of compounds that have been extensively studied as corrosion inhibitors. imist.ma Research on chalcone (B49325) derivatives, such as those derived from 1-(2-hydroxy-5-methylphenyl)-2-propen-1-one, has shown them to be efficient inhibitors for steel in brine-kerosene solutions. researchgate.net The effectiveness of these inhibitors is attributed to the presence of multiple adsorption centers, including the carbonyl group and aromatic rings, which facilitate strong adsorption onto the metal surface. imist.maresearchgate.net
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm |
|---|---|---|---|---|
| 3-Nitroacetophenone | Mild Steel | 1 N HCl | 64% at 250 ppm | Langmuir |
| (E)-3-(4-methoxyphenyl)-1-(p-tolyl) prop-2-en-1-one (Chalcone) | Mild Steel | Acidic | Not Specified | Langmuir |
| Benzisoxazole Derivative | Mild Steel | 0.5 M HCl | 94.5% at 1x10-3 M | Not Specified |
This table presents data on the corrosion inhibition performance of acetophenone derivatives and related compounds. Data sourced from references proquest.com, imist.ma, and nih.gov.
Chalcones, which are α,β-unsaturated ketones, can be readily synthesized through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. The resulting donor-π-acceptor structure of many chalcone derivatives gives rise to significant second-order nonlinear optical (NLO) properties. These properties are essential for applications in photonic and optoelectronic technologies, such as frequency conversion and optical switching.
This compound can serve as the acetophenone precursor in the synthesis of novel chalcones. By reacting it with various substituted benzaldehydes, a library of chalcones with potentially high NLO activity can be created. The electronic properties of the substituents on both aromatic rings of the chalcone molecule play a crucial role in determining the magnitude of the NLO response. researchgate.net The development of new organic NLO materials is an active area of research, and the use of versatile precursors like this compound is key to this effort. researchgate.net
Coordination Chemistry: Ligand Design and Metal Complexation Studies
In the field of coordination chemistry, this compound is a valuable starting material for the synthesis of various ligands, most notably Schiff bases. Schiff bases are formed through the condensation reaction of the ketone group with a primary amine. The resulting imine (C=N) group, often in conjunction with other nearby donor atoms, can effectively coordinate with metal ions to form stable metal complexes. bibliomed.orgnih.gov
Schiff bases derived from substituted acetophenones can act as bidentate, tridentate, or tetradentate ligands, depending on the structure of the amine used in their synthesis. For example, reacting 1-(5-chloro-2-hydroxyphenyl)ethanone with 2-chloropyridine-3-carboxamide produces a tribasic Schiff base ligand that forms stable complexes with a range of transition metals, including Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). derpharmachemica.com The resulting metal complexes often exhibit interesting geometries, such as octahedral or tetrahedral, and possess unique magnetic and thermal properties. derpharmachemica.comrdd.edu.iq These complexes have potential applications in catalysis and as antimicrobial agents. nih.govmdpi.com
The study of such metal complexes provides fundamental insights into coordination chemistry and can lead to the development of new materials with specific catalytic, magnetic, or biological functions. The versatility of this compound as a precursor allows for the systematic modification of the ligand structure, enabling chemists to fine-tune the properties of the resulting metal complexes.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Methodologies
The development of environmentally friendly and efficient methods for synthesizing 1-(3-Chloro-5-methylphenyl)ethanone and its derivatives is a key area of future research. Current efforts in organic synthesis are increasingly focused on sustainability, which includes the use of less hazardous reagents, solvent-free reaction conditions, and energy-efficient processes. researchgate.net
One promising avenue is the exploration of mechanochemistry, which utilizes mechanical force to initiate chemical reactions, often in the absence of solvents. researchgate.net This technique has been successfully applied to the Claisen-Schmidt condensation, a reaction type relevant to the synthesis of chalcones from acetophenones. researchgate.net Further investigation into mechanochemical methods for the production of this compound could lead to more sustainable and scalable manufacturing processes. researchgate.net
Another area of interest is the use of biocatalysts, such as whole-cell microorganisms or purified enzymes, for the enantioselective reduction of substituted acetophenones. researchgate.netnih.gov These biocatalytic methods offer several advantages over traditional chemical reductions, including high enantioselectivity, mild reaction conditions, and reduced environmental impact. researchgate.net Research into identifying and optimizing microbial strains or enzymes capable of efficiently reducing this compound to its corresponding chiral alcohol would be a significant advancement. researchgate.netnih.gov
Furthermore, the development of continuous flow processes for the synthesis of acetophenone (B1666503) derivatives is gaining traction. nih.gov Continuous flow chemistry offers benefits such as improved reaction control, enhanced safety, and increased productivity, making it an attractive alternative to traditional batch processing. nih.gov
Deeper Elucidation of Chemical Transformation Mechanisms
A more profound understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research will likely focus on detailed kinetic and mechanistic studies of its various reactions. For instance, in the synthesis of hydrazone derivatives, the electronic nature of substituents on the acetophenone ring has been shown to influence reaction rates. rasayanjournal.co.in A deeper quantitative analysis of these substituent effects on this compound would provide valuable insights for reaction optimization.
The photochemical reactivity of substituted acetophenones is another area ripe for exploration. acs.org Understanding the influence of the chloro and methyl substituents on the excited state properties and reaction pathways of this compound could lead to novel applications in photochemistry and materials science.
Moreover, investigating the role of this compound as a precursor in multicomponent reactions could unveil new synthetic routes to complex molecules. nih.gov Elucidating the mechanisms of these complex transformations will be key to harnessing their full potential.
Advanced Computational Modeling for Predictive Science and Rational Design
Computational chemistry is set to play an increasingly important role in predicting the properties and reactivity of this compound and its derivatives. Quantum chemical methods can be employed to reliably estimate thermochemical data, such as enthalpies of formation and vaporization, which are fundamental for process design and safety assessment. d-nb.info
Molecular docking studies are already being used to predict the binding modes of acetophenone derivatives with biological targets, such as enzymes. rsc.org Future research will likely involve more sophisticated computational approaches to guide the rational design of new molecules with specific biological activities. rasayanjournal.co.innih.gov For example, by modeling the interaction of this compound-based compounds with the active sites of enzymes, researchers can design inhibitors with improved potency and selectivity. rsc.orgnih.gov
Furthermore, computational modeling can aid in understanding structure-activity relationships (SAR). nih.gov By systematically modifying the structure of this compound in silico and calculating the resulting changes in properties, researchers can identify key structural features responsible for a desired activity. This predictive capability can significantly accelerate the discovery and optimization of new functional molecules.
Comprehensive Investigation of Non-Clinical Biological Activities and Target Validation
While some acetophenone derivatives have been investigated for their biological activities, a comprehensive screening of this compound and its derivatives against a wide range of biological targets is a promising area for future research. nih.govnih.gov This could uncover novel pharmacological properties and potential therapeutic applications.
Initial studies on related compounds suggest that acetophenones can exhibit a variety of biological effects, including antimicrobial and anticancer activities. rasayanjournal.co.inijsret.com Therefore, systematic screening of this compound derivatives against various bacterial and cancer cell lines is warranted. rasayanjournal.co.inijsret.com
Once a promising biological activity is identified, target validation will be a critical next step. eclipsebio.com This involves identifying the specific biomolecule (e.g., enzyme, receptor) with which the compound interacts to produce its effect. eclipsebio.com Techniques such as affinity chromatography and genetic methods can be employed for this purpose. Validating the biological target is essential for understanding the mechanism of action and for the rational design of more potent and selective compounds. eclipsebio.com
Expansion of Applications in Emerging Chemical Technologies
The unique chemical properties of this compound make it a candidate for application in various emerging chemical technologies. For instance, its aromatic ketone structure suggests potential use as a building block for novel organic materials.
One area of exploration could be its use in the synthesis of specialized polymers or as a component in photosensitive materials. drugbank.com The reactivity of the ketone group and the potential for functionalization of the aromatic ring provide a versatile platform for creating materials with tailored properties.
Furthermore, the field of "frustrated Lewis pairs" (FLPs) offers intriguing possibilities. d-nb.info While not directly involving this compound, the principles of FLP chemistry, which involve sterically hindered Lewis acids and bases for activating small molecules, could inspire new catalytic applications for related structures. d-nb.info Research into incorporating acetophenone-like moieties into novel catalytic systems could lead to breakthroughs in areas such as carbon dioxide capture and conversion. d-nb.info
Additionally, the upcycling of plastic waste into valuable chemicals is a rapidly developing field. mdpi.com Recent studies have shown that polystyrene can be degraded to produce acetophenone. mdpi.com Further research could explore the possibility of selectively producing substituted acetophenones like this compound from corresponding substituted polystyrene waste, creating a circular economy approach.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-(3-Chloro-5-methylphenyl)ethanone, and what are their mechanistic considerations?
- Answer : The primary synthetic route involves Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring (e.g., 3-chloro-5-methylbenzene) in the presence of a Lewis acid catalyst like AlCl₃. This mechanism proceeds via electrophilic substitution, where the acylium ion (R-C⁺=O) forms and attacks the aromatic ring’s electron-rich positions. Alternative methods include direct acetylation of pre-functionalized benzene derivatives. For analogous compounds, reaction yields depend on solvent polarity, catalyst loading, and steric effects from substituents .
| Example Conditions for Friedel-Crafts Acylation |
|---|
| Catalyst: AlCl₃ (1.2 equiv) |
| Solvent: Dry toluene or CH₂Cl₂ |
| Temperature: 0–25°C (exothermic control) |
| Reaction Time: 4–12 hours |
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how should data interpretation be approached?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 6.8–7.5 ppm), while the acetyl group’s methyl protons resonate as a singlet (~δ 2.6 ppm). Substituent effects (Cl and CH₃) split aromatic signals predictably.
- IR Spectroscopy : Strong C=O stretch (~1680–1700 cm⁻¹) confirms the ketone group. C-Cl and C-CH₃ stretches appear at ~550–750 cm⁻¹ and ~1370–1390 cm⁻¹, respectively.
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 182/184 (Cl isotopic pattern). Fragmentation peaks at m/z 167 (loss of CH₃) and m/z 139 (loss of COCH₃).
Advanced Research Questions
Q. How can reaction conditions be optimized in Friedel-Crafts acylation to improve yield and regioselectivity for this compound synthesis?
- Answer : Optimization strategies include:
- Catalyst Screening : Test Brønsted acids (e.g., H₃PO₄) or ionic liquids to reduce AlCl₃ waste.
- Solvent Effects : Use non-polar solvents (e.g., toluene) to stabilize electrophilic intermediates.
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions like polyacylation.
- Substituent Positioning : The chloro and methyl groups direct electrophilic attack to specific positions (meta/para). Computational modeling (e.g., DFT) predicts regioselectivity trends.
- For example, studies on 1-(3-fluoro-4-propoxyphenyl)ethanone demonstrate that steric hindrance from bulky substituents reduces yields by ~15–20% .
Q. What computational strategies are suitable for evaluating the drug-likeness and target interactions of this compound?
- Answer :
- ADMET Profiling : Use tools like SWISS ADME to predict Lipinski’s rule compliance (e.g., molecular weight <500, logP <5). For similar ethanones, zero Lipinski violations indicate good oral bioavailability .
- Molecular Docking : Software like PyRx or AutoDock models interactions with target proteins (e.g., bacterial enzymes). A study on 1-(2-hydroxy-5-methylphenyl)ethanone showed binding energies of −8.2 kcal/mol with E. coli dihydrofolate reductase, suggesting antimicrobial potential .
- Key Parameters for Docking :
| Protein PDB ID | Grid Box Size | Scoring Function |
|---|---|---|
| 1DHF | 60×60×60 ų | AutoDock Vina |
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling points, spectral data) of this compound across literature sources?
- Answer :
- Standardized Protocols : Replicate measurements using NIST-calibrated instruments (e.g., DSC for melting points, GC-MS for purity).
- Cross-Referencing : Compare data with authoritative databases like the CRC Handbook (boiling point: ~230–235°C) and NIST Chemistry WebBook (IR/NMR spectra) .
- Meta-Analysis : Statistically evaluate outliers using tools like Grubbs’ test. For example, conflicting GC retention times for 1-(3-methylphenyl)ethanone were resolved by standardizing column types (VF-5MS vs. TR-5 MS) .
Q. What experimental designs are recommended to investigate the influence of substituent position (chloro vs. methyl groups) on the reactivity of this compound in electrophilic substitution reactions?
- Answer :
- Variable Substituent Studies : Synthesize analogs (e.g., 1-(3-chlorophenyl)ethanone and 1-(5-methylphenyl)ethanone) and compare reaction rates in nitration or sulfonation.
- Kinetic Analysis : Use UV-Vis spectroscopy to monitor intermediate formation (e.g., σ-complexes).
- Computational Validation : Apply Hammett constants (σₘ for Cl = 0.37, σₚ for CH₃ = −0.17) to predict substituent effects. Studies on pyrazole derivatives highlight how electron-withdrawing groups (Cl) increase reaction rates by stabilizing transition states .
Q. What safety protocols and waste management practices are critical when handling this compound in laboratory settings?
- Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and chemical goggles. Use fume hoods for solvent handling.
- Spill Management : Absorb with inert materials (vermiculite) and dispose as halogenated waste.
- Waste Treatment : Halogenated byproducts require incineration or specialized detoxification (e.g., hydrolysis under basic conditions). Safety data for analogous compounds (e.g., 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone) emphasize avoiding aqueous release due to aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
